molecular formula C8H7ClN2O B13034836 2-Chloro-7-methoxyimidazo[1,2-a]pyridine

2-Chloro-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13034836
M. Wt: 182.61 g/mol
InChI Key: WANTYBZIOOGJMC-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method is the use of microwave irradiation, which provides a solvent- and catalyst-free environment, resulting in high yields and environmentally friendly conditions . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, are applicable. Techniques like continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3

InChI Key

WANTYBZIOOGJMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)Cl

Origin of Product

United States

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